molecular formula C10H15NO B1196798 O-Desmethylmethoxyphenamine CAS No. 582-43-4

O-Desmethylmethoxyphenamine

Cat. No.: B1196798
CAS No.: 582-43-4
M. Wt: 165.23 g/mol
InChI Key: SAHBITMBCTXQOR-UHFFFAOYSA-N
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Description

Scientific Research Applications

O-Desmethylmethoxyphenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its metabolic pathways and interactions with enzymes.

    Medicine: Investigated for potential therapeutic effects and as a reference compound in drug metabolism studies.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethylmethoxyphenamine typically involves the demethylation of methoxyphenamine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or hydrobromic acid (HBr) in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of the methoxy group without affecting other functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale demethylation processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: O-Desmethylmethoxyphenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its pharmacological properties.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Esters or ethers of the phenolic hydroxyl group.

Mechanism of Action

The mechanism of action of O-Desmethylmethoxyphenamine involves its interaction with various molecular targets, including enzymes and receptors. It is known to act on beta-adrenergic receptors, mediating the activation of adenylate cyclase through G proteins. This leads to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects such as bronchodilation and increased heart rate.

Comparison with Similar Compounds

    Methoxyphenamine: The parent compound, used as a bronchodilator.

    N-Desmethylmethoxyphenamine: Another metabolite with different pharmacological properties.

    5-Hydroxymethoxyphenamine: A hydroxylated derivative with distinct chemical behavior.

Uniqueness: O-Desmethylmethoxyphenamine is unique due to its specific demethylated structure, which imparts different chemical and pharmacological properties compared to its parent compound and other metabolites. Its selective interaction with beta-adrenergic receptors and its role as an intermediate in various chemical reactions make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[2-(methylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11-2)7-9-5-3-4-6-10(9)12/h3-6,8,11-12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHBITMBCTXQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303747
Record name 2-[2-(Methylamino)propyl]phenol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-43-4
Record name 2-[2-(Methylamino)propyl]phenol
Source CAS Common Chemistry
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Record name O-Desmethylmethoxyphenamine
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Record name NSC49143
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49143
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Record name 2-[2-(Methylamino)propyl]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(methylamino)propyl]phenol
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Record name O-DESMETHYLMETHOXYPHENAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is O-Desmethylmethoxyphenamine formed in the body?

A1: ODMP is generated through the O-demethylation of methoxyphenamine, primarily mediated by the CYP2D6 enzyme in the liver. [, , , ] This metabolic pathway represents a major route of MP elimination in humans.

Q2: Can other enzymes besides CYP2D6 metabolize methoxyphenamine to ODMP?

A2: While CYP2D6 is the primary enzyme involved, research suggests that other cytochrome P450 enzymes may contribute to ODMP formation to a lesser extent. [] For instance, the fungus Cunninghamella bainieri was found to produce ODMP from MP, indicating the presence of similar enzymatic pathways in other organisms. []

Q3: How do researchers identify and quantify ODMP in biological samples?

A3: Analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are employed for the identification and quantification of ODMP in urine samples. [, ] These methods offer high sensitivity and specificity, enabling researchers to track ODMP levels as a marker of MP metabolism.

Q4: Can variations in ODMP levels be used to understand individual differences in drug metabolism?

A4: Yes, urinary excretion ratios of MP to ODMP have been explored as a potential indicator of CYP2D6 activity. [] Studies have shown that individuals classified as "poor metabolizers" of drugs like debrisoquine exhibit significantly lower ratios of ODMP to MP compared to "extensive metabolizers." [, ] This highlights the potential of using ODMP levels to predict individual responses to drugs metabolized by CYP2D6.

Q5: What is the significance of studying ODMP formation in the context of drug development?

A5: Understanding the metabolic pathways of MP, particularly the formation of ODMP, provides valuable insights into potential drug-drug interactions. [] Compounds that inhibit CYP2D6, such as quinidine, can significantly alter the metabolism of MP, leading to decreased ODMP formation and potential toxicity. [, , ] This knowledge is crucial for optimizing drug dosages and minimizing adverse effects.

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